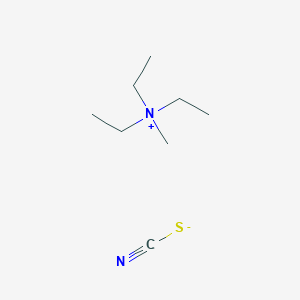![molecular formula C11H15NO5 B14360946 4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid CAS No. 92147-55-2](/img/structure/B14360946.png)
4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid is an organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of two hydroxyethyl groups attached to an amino group, which is further connected to a hydroxybenzoic acid core. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid typically involves the reaction of 4-aminobenzoic acid with ethylene oxide. The process begins with the protection of the amino group through methyl esterification, followed by the addition of two hydroxyethyl groups using ethylene oxide . The reaction conditions are generally mild, and the process is straightforward, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures high yield and purity. The process is designed to be environmentally friendly, with minimal waste generation and efficient use of raw materials .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the carboxylic acid group, converting it to an alcohol.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting enzymatic activities. It also participates in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES): A zwitterionic buffer used in biochemical research.
N,N-Bis(2-hydroxyethyl)glycine (Bicine): Another buffer commonly used in molecular biology.
Uniqueness
4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid is unique due to its specific structure, which combines the properties of hydroxybenzoic acid with those of bis(hydroxyethyl)amino groups. This combination imparts distinct chemical reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
92147-55-2 |
|---|---|
Molekularformel |
C11H15NO5 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
4-[bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C11H15NO5/c13-5-3-12(4-6-14)8-1-2-9(11(16)17)10(15)7-8/h1-2,7,13-15H,3-6H2,(H,16,17) |
InChI-Schlüssel |
UYGMQMWQNCRQCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N(CCO)CCO)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)





![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)

![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine](/img/structure/B14360918.png)


